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Abstract
Subecholine, also known as suberyldicholine or Corconium, is a synthetic bis-quaternary

ammonium compound. Structurally, it is the dicholinic ester of suberic acid.[1] As a cholinergic

agent, it is recognized for its potential to interact with cholinergic receptors, playing a role in

neuromuscular transmission. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and inferred pharmacological actions of

Subecholine, based on available data and the well-understood pharmacology of structurally

related compounds. This document is intended to serve as a foundational resource for

researchers and professionals engaged in the study of cholinergic pharmacology and the

development of novel neuromuscular modulating agents.

Chemical Structure and Identification
Subecholine is chemically designated as trimethyl-[2-[8-oxo-8-[2-

(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide.[2] It consists of a central

suberic acid (octanedioic acid) core, ester-linked at both carboxylic acid groups to a choline

moiety. The positive charges on the quaternary ammonium groups are balanced by two iodide

counter-ions.

Table 1: Chemical Identifiers for Subecholine
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Identifier Value Source

CAS Number 3810-71-7 [1]

Molecular Formula C18H38I2N2O4 [1]

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-

(trimethylazaniumyl)ethoxy]oct

anoyl]oxyethyl]azanium

diiodide

[2]

Synonyms

Suberyldicholine, Corconium,

Bis(dimethylamino)ethyl

suberate dimethiodide

[1]

Canonical SMILES

C--INVALID-LINK--

(C)CCOC(=O)CCCCCCC(=O)

OCC--INVALID-LINK--(C)C.[I-].

[I-]

[3]

InChIKey
NLKOQMGXIGBXQR-

UHFFFAOYSA-L
[1]

Physicochemical Properties
The physicochemical properties of Subecholine are summarized in the table below. These

properties are crucial for understanding its solubility, stability, and potential for formulation and

delivery.

Table 2: Physicochemical Properties of Subecholine
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Property Value Source

Molecular Weight 600.32 g/mol [1]

Exact Mass 600.09210 Da [2]

Melting Point 155 °C [4][5]

LogP (calculated) -4.16620 [3]

Polar Surface Area (PSA) 52.60 Å² [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
6 [3]

Rotatable Bond Count 15 [3]

Heavy Atom Count 26 [3]

Complexity 334 [3]

Synthesis
While a specific, detailed experimental protocol for the synthesis of Subecholine is not readily

available in contemporary literature, a general and logical synthetic route can be inferred from

standard organic chemistry principles for the formation of esters from dicarboxylic acids and

alcohols, followed by quaternization.

General Synthetic Workflow
The synthesis would likely proceed in two main stages: esterification and quaternization.
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Figure 1: Inferred synthetic pathway for Subecholine.

Hypothetical Experimental Protocol
Step 1: Esterification of Suberic Acid with 2-(Dimethylamino)ethanol

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

suberic acid (1 equivalent), 2-(dimethylamino)ethanol (2.2 equivalents), and a suitable

solvent such as toluene.

Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-

toluenesulfonic acid.

Heat the reaction mixture to reflux. Water produced during the esterification will be

azeotropically removed and collected in the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water

collected.

Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate

solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude bis(2-(dimethylamino)ethyl) suberate.

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Quaternization with Methyl Iodide

Dissolve the purified bis(2-(dimethylamino)ethyl) suberate (1 equivalent) in a suitable aprotic

solvent, such as acetone or acetonitrile.

Add an excess of methyl iodide (at least 2.2 equivalents) to the solution.

Stir the reaction mixture at room temperature. The quaternization reaction typically results in

the precipitation of the quaternary ammonium salt.

The reaction progress can be monitored by TLC.

After the reaction is complete, collect the precipitated Subecholine by filtration.

Wash the solid product with the reaction solvent to remove any unreacted starting materials.

Dry the final product under vacuum.

Pharmacological Properties and Mechanism of
Action
Subecholine is classified as a cholinergic agent.[1] Its structure, featuring two quaternary

ammonium groups separated by a flexible chain, is characteristic of neuromuscular blocking

agents. The mechanism of action of such compounds generally involves interaction with

nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
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Inferred Mechanism of Action at the Neuromuscular
Junction
Based on its structural similarity to succinylcholine, a well-characterized depolarizing

neuromuscular blocker, Subecholine is likely to act as an agonist at the nAChRs on the motor

endplate.[6][7][8]

The proposed sequence of events is as follows:

Binding to nAChRs: Subecholine binds to the nicotinic acetylcholine receptors on the

postsynaptic membrane of the neuromuscular junction.[9]

Depolarization: This binding opens the ion channels of the receptors, leading to an influx of

sodium ions and an efflux of potassium ions, causing depolarization of the motor endplate.[7]

[9]

Initial Muscle Fasciculations: The initial depolarization can lead to transient, uncoordinated

muscle contractions known as fasciculations.

Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by

acetylcholinesterase, Subecholine is likely to be metabolized more slowly. This leads to

persistent depolarization of the motor endplate.

Inactivation of Voltage-gated Sodium Channels: The sustained depolarization leads to the

inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it

refractory to further stimulation by acetylcholine.

Flaccid Paralysis: The inability of the muscle membrane to repolarize and subsequently

depolarize in response to nerve impulses results in a flaccid paralysis.
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Figure 2: Proposed mechanism of action of Subecholine at the neuromuscular junction.

Structure-Activity Relationship Considerations
The length of the polymethylene chain between the two quaternary ammonium groups is a

critical determinant of the pharmacological activity of bis-quaternary compounds. For

neuromuscular blocking activity, a chain of approximately 10-12 atoms is often optimal for

spanning the distance between the two alpha subunits of the nicotinic acetylcholine receptor. In

Subecholine, the suberic acid backbone provides a flexible chain of 8 atoms, which, along with

the ester and ethylene groups, contributes to the overall length and conformation of the

molecule, influencing its receptor binding and activity.

Potential Areas for Further Research
While the fundamental chemical and pharmacological properties of Subecholine can be

inferred, a comprehensive understanding requires further experimental investigation. Key areas

for future research include:

Detailed Synthesis and Characterization: Development and publication of a detailed,

reproducible synthetic protocol and full characterization of Subecholine using modern

analytical techniques (NMR, MS, etc.).

Pharmacological Profiling:

Receptor Binding Assays: Quantitative determination of the binding affinity of

Subecholine for various subtypes of nicotinic and muscarinic acetylcholine receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1681166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Functional Assays: Characterization of the agonist or antagonist activity and

potency (EC50/IC50) of Subecholine at different cholinergic receptor subtypes using

isolated tissue preparations (e.g., frog rectus abdominis, guinea pig ileum) or cell-based

assays.

In Vivo Studies: Evaluation of the neuromuscular blocking effects, duration of action, and

potential side effects of Subecholine in animal models.

Metabolism and Pharmacokinetics: Investigation of the metabolic fate of Subecholine,

particularly its hydrolysis by plasma cholinesterases, and determination of its

pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Conclusion
Subecholine is a dicholinic ester of suberic acid with a chemical structure that strongly

suggests activity as a cholinergic agent, likely a depolarizing neuromuscular blocker. While

detailed experimental data in the public domain is limited, this guide provides a thorough

overview of its known chemical and physical properties and a scientifically grounded inference

of its synthesis and mechanism of action based on the principles of medicinal chemistry and

pharmacology. Further empirical research is necessary to fully elucidate the pharmacological

profile of Subecholine and its potential applications in neuroscience and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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